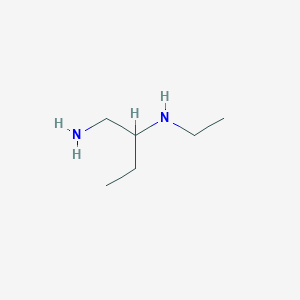
(1-Aminobutan-2-YL)(ethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Aminobutan-2-yl)(ethyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to one or more alkyl or aryl groups. This particular compound features a butyl group and an ethyl group attached to the nitrogen atom, making it a secondary amine. Amines are widely used in various fields, including pharmaceuticals, agrochemicals, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Aminobutan-2-yl)(ethyl)amine can be achieved through several methods. One common approach is the nucleophilic substitution of haloalkanes. In this method, a primary amine, such as ethylamine, reacts with a haloalkane, such as 1-bromobutane, under basic conditions to form the desired secondary amine. The reaction typically requires a large excess of the primary amine to ensure the formation of the secondary amine as the major product .
Another method involves the reductive amination of ketones or aldehydes. In this process, a ketone or aldehyde reacts with a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride, to form the secondary amine. This method is advantageous because it allows for the selective formation of the secondary amine without over-alkylation .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow processes. These processes utilize packed bed reactors filled with immobilized enzymes, such as amine dehydrogenases, to catalyze the reductive amination of ketones or aldehydes. This method offers several advantages, including high conversion rates, reduced waste, and lower production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Aminobutan-2-yl)(ethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert nitriles or imines back to the amine.
Substitution: The amine can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines or quaternary ammonium salts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides, such as bromoethane, are used in the presence of a base, such as sodium hydroxide (NaOH), to facilitate the substitution reaction
Major Products
Oxidation: Imines or nitriles.
Reduction: Primary or secondary amines.
Substitution: Tertiary amines or quaternary ammonium salts
Applications De Recherche Scientifique
(1-Aminobutan-2-yl)(ethyl)amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-Aminobutan-2-yl)(ethyl)amine involves its interaction with various molecular targets and pathways. In enzyme-catalyzed reactions, the compound acts as a substrate for amine dehydrogenases, which catalyze the reductive amination of ketones or aldehydes. The enzyme binds to the amine and facilitates the transfer of a hydride ion from a reducing agent, such as NADH, to the carbonyl group of the substrate, forming the secondary amine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom
Uniqueness
(1-Aminobutan-2-yl)(ethyl)amine is unique due to its specific structure, which includes both a butyl group and an ethyl group attached to the nitrogen atom. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Formule moléculaire |
C6H16N2 |
|---|---|
Poids moléculaire |
116.20 g/mol |
Nom IUPAC |
2-N-ethylbutane-1,2-diamine |
InChI |
InChI=1S/C6H16N2/c1-3-6(5-7)8-4-2/h6,8H,3-5,7H2,1-2H3 |
Clé InChI |
TZGWVMCBTLZVCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(CN)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


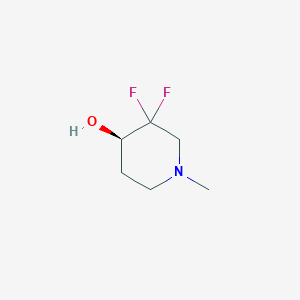
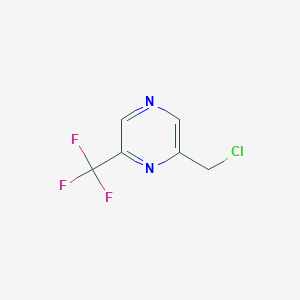
![2-(6-chlorobenzo[d]isoxazol-3-yl)-N-(2-(dimethylamino)ethyl)-4-methylthiazole-5-carboxamide](/img/structure/B12441829.png)
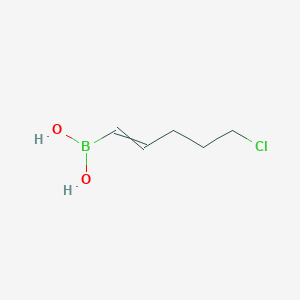
![3-[4-(Bromomethyl)phenyl]prop-2-enoic acid](/img/structure/B12441841.png)
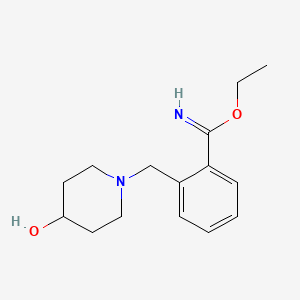
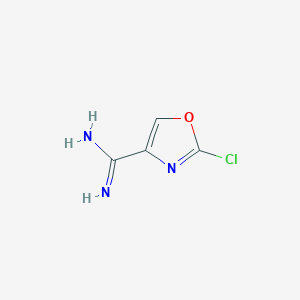

![2-{(E)-[4-(azepan-1-ylsulfonyl)phenyl]diazenyl}-6-bromo-4-tert-butylphenol](/img/structure/B12441876.png)
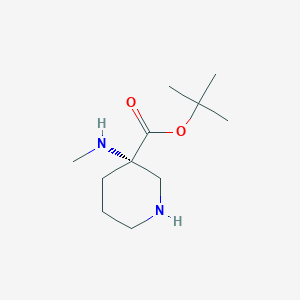
![tert-butyl (1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-ylcarbamate hydrochloride](/img/structure/B12441883.png)
![Tert-butyl 3-[(3-fluoroanilino)methyl]piperidine-1-carboxylate](/img/structure/B12441891.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylpropanamide](/img/structure/B12441904.png)
![3-(3,4-Dihydroxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B12441905.png)
